
Tetracosa-9,15-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosa-9,15-dienoic acid is a long-chain fatty acid with the molecular formula C24H44O2 It is characterized by the presence of two double bonds located at the 9th and 15th positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One method to synthesize tetracosa-9,15-dienoic acid involves the preparation of fatty acid methyl esters (FAME) from rat erythrocyte lipids using thin layer chromatography (TLC). The total lipids isolated from rat erythrocytes are treated with methanolic-NaOH, followed by acid methanolysis to prepare the FAME . This method yields pure fatty acid methyl esters, including this compound.
Industrial Production Methods
the synthesis of similar long-chain dienoic acids often involves catalytic processes, such as the Cp2TiCl2-catalyzed cross-cyclomagnesiation of terminal aliphatic and O-containing 1,2-dienes with Grignard reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracosa-9,15-dienoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the molecule can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Applications De Recherche Scientifique
Tetracosa-9,15-dienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain dienoic acids in various chemical reactions.
Biology: Investigated for its role in lipid metabolism and its presence in biological membranes.
Industry: Used in the synthesis of specialized polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of tetracosa-9,15-dienoic acid involves its interaction with cellular membranes and enzymes. The double bonds in the molecule allow it to participate in various biochemical pathways, including lipid metabolism and signal transduction. It can act as a substrate for enzymes such as lipases and oxidases, leading to the formation of bioactive metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,9-tetracosadienoic acid: Another long-chain dienoic acid with double bonds at the 5th and 9th positions.
9,15-octadecadienoic acid: A shorter chain dienoic acid with similar double bond positions.
Uniqueness
Tetracosa-9,15-dienoic acid is unique due to its specific double bond positions and long carbon chain, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
868657-17-4 |
|---|---|
Formule moléculaire |
C24H44O2 |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
tetracosa-9,15-dienoic acid |
InChI |
InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10,15-16H,2-8,11-14,17-23H2,1H3,(H,25,26) |
Clé InChI |
QMLKECPAWQJQLN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



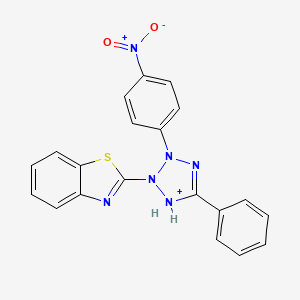
![2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12527216.png)
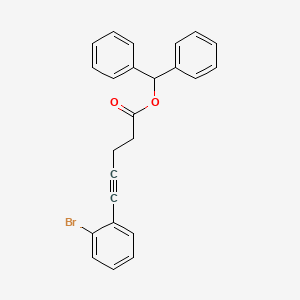
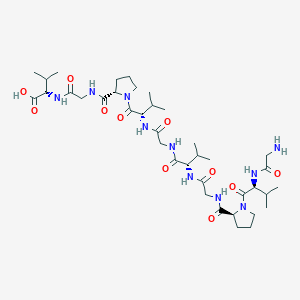

![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B12527231.png)
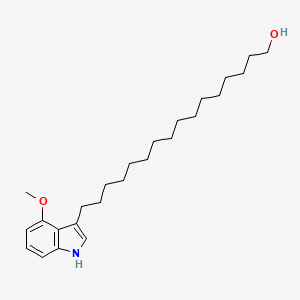
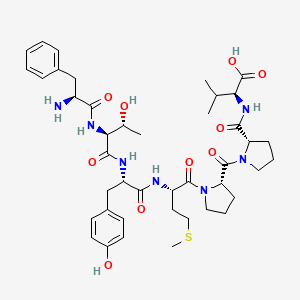
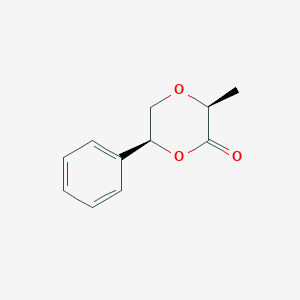
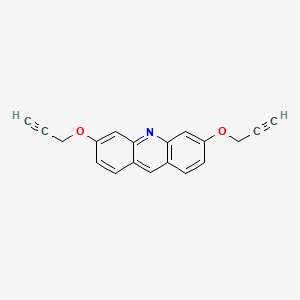
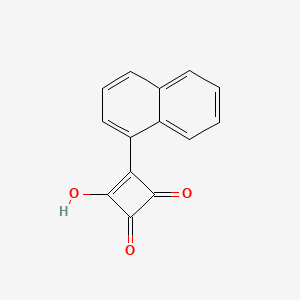
![2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol](/img/structure/B12527273.png)
